molecular formula C6H9N3O2 B1310915 methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 637336-53-9

methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1310915
CAS RN: 637336-53-9
M. Wt: 155.15 g/mol
InChI Key: UBOGPSNFKMAOPP-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound and related compounds involves various strategies. One approach includes a one-pot synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines . Additionally, a green synthesis approach in water without the need for a catalyst has been described for the synthesis of related pyrazole carboxylates .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing insights into their molecular conformations and hydrogen-bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives includes their participation in multi-component reactions, such as the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines . These compounds can also undergo further functionalization, as demonstrated by the synthesis of Schiff base ligands from related pyrazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect their solubility, melting points, and crystalline forms. The crystallographic investigations provide detailed information on unit cell parameters, space groups, and hydrogen-bonding interactions, which are crucial for understanding the properties of these compounds .

Relevant Case Studies

Several case studies highlight the potential applications of this compound derivatives. For example, some derivatives have shown antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) . Additionally, preliminary bioassays have indicated that certain derivatives exhibit fungicidal and plant growth regulation activities .

Scientific Research Applications

Hydrogen-bonded Structures

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate demonstrates significant properties in forming hydrogen-bonded structures. In a study, molecules of this compound were linked into chains by hydrogen bonds, indicating its potential in crystal engineering and molecular architecture (Portilla et al., 2007).

Synthesis and Antimicrobial Activities

The compound's derivatives have been explored for their antimicrobial properties. A synthesis process involving this compound led to the creation of novel compounds with antibacterial and antifungal activities against various microbes (Siddiqui et al., 2013).

Spectral and Theoretical Investigations

Research has focused on spectral and theoretical studies of pyrazole-4-carboxylic acid derivatives, including this compound. These studies combine experimental and theoretical approaches to understand the compound's chemical behavior (Viveka et al., 2016).

Green Synthesis Approach

A green and efficient synthesis method for derivatives of this compound was developed. This approach is notable for its environmental friendliness, being catalyst-free and not requiring complex purification steps (Zonouz et al., 2012).

Molecular Structures Analysis

The structure of this compound was determined through X-ray crystallography, aiding in the elucidation of related compounds. This structural analysis is crucial for understanding the molecular interactions and properties of these compounds (Sakhautdinov et al., 2013).

Corrosion Inhibition Properties

Some derivatives of this compound have been studied for their corrosion inhibition properties on mild steel, which is significant for industrial applications (Dohare et al., 2017).

Cytotoxic Activity

Compounds derived from this compound have been evaluated for their cytotoxic properties, showing potential in cancer treatment. The cytotoxic activity varied depending on the molecular structure and substituents (Kodadi et al., 2007).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

methyl 4-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOGPSNFKMAOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426903
Record name Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637336-53-9
Record name Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester (4.8 g, 25.94 mmol) in dry MeOH (100 ml) was thoroughly purged with argon, treated with 10% Pd—C (2.7 g, 2.59 mmol), and again purged with argon. Then the reaction mixture was hydrogenated under a balloon pressure of hydrogen at rt for overnight. The reaction mixture was filtered through a bed of celite. The filtrate was concentrated and dried to give the title compound as gray-white solid (3.4 g, 84%), which was used in the next reaction step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester (500 mg, 2.7 mmol) and 10% palladium on carbon (50 mg) in methanol (25 mL) was subjected to 60 psi pressure of hydrogen gas in a Parr apparatus for 24 h. At this time, the reaction mixture was filtered through a pad of celite and washed with methanol. The filtrate was concentrated in vacuo to afford 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (402 mg, 96%) as an off-white solid: 1H NMR (DMSO-d6, 300 MHz) δ7.10 (s, 1H), 4.65 (broad s, 2H), 3.73 (s, 3H), 3.72 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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